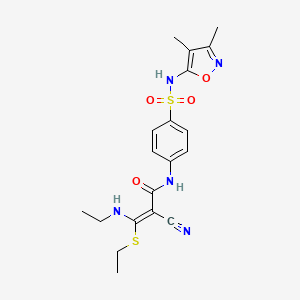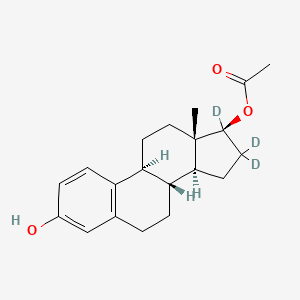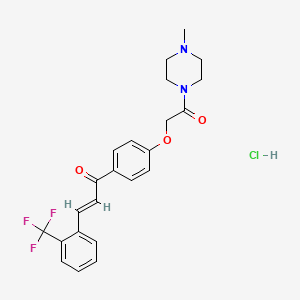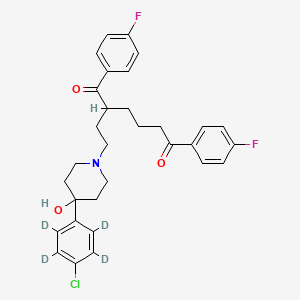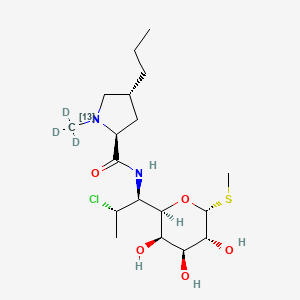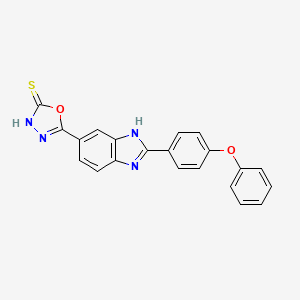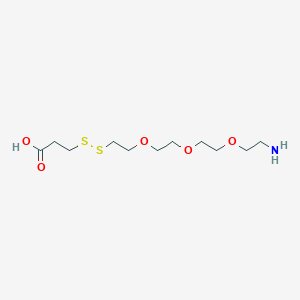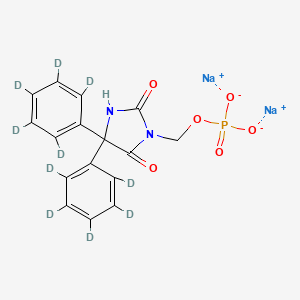
Fosphenytoin-d10 (disodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fosphenytoin-d10 (disodium) is a deuterium-labeled derivative of fosphenytoin (disodium). Fosphenytoin is a water-soluble prodrug of phenytoin, which is widely used as an anticonvulsant for the treatment of epileptic seizures. The deuterium labeling in fosphenytoin-d10 (disodium) is used for various research purposes, including pharmacokinetic studies and drug metabolism analysis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of fosphenytoin-d10 (disodium) involves the conversion of 3-(hydroxymethyl)-5,5-diphenylimidazolidine-2,4-dione to an alkylsulfonate or arylsulfonate. This intermediate is then reacted with a phosphoric acid diester whose ester groups can be selectively cleaved. The resulting product is converted to 5,5-diphenyl-3-[(phosphonooxy)methyl]imidazolidine-2,4-dione disodium salt .
Industrial Production Methods
Industrial production of fosphenytoin-d10 (disodium) follows a similar synthetic route but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
Fosphenytoin-d10 (disodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert fosphenytoin-d10 (disodium) to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonate derivatives, while reduction can produce various hydroxylated products .
科学的研究の応用
Fosphenytoin-d10 (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways and transformations of fosphenytoin in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fosphenytoin.
Industry: Applied in the development of new anticonvulsant drugs and formulations
作用機序
Fosphenytoin-d10 (disodium) acts as a prodrug of phenytoin. Upon administration, it is rapidly converted to phenytoin in the body. Phenytoin exerts its anticonvulsant effects by blocking frequency-dependent, use-dependent, and voltage-dependent neuronal sodium channels. This action limits the repetitive firing of action potentials, thereby reducing seizure activity .
類似化合物との比較
Similar Compounds
Fosphenytoin (disodium): The non-deuterated form of fosphenytoin-d10 (disodium).
Phenytoin: The active metabolite of fosphenytoin, used directly as an anticonvulsant.
CE-fosphenytoin sodium: A modified formulation of fosphenytoin sodium with improved pharmacokinetic properties.
Uniqueness
Fosphenytoin-d10 (disodium) is unique due to its deuterium labeling, which makes it particularly useful for research purposes. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in pharmacokinetic and metabolic studies .
特性
分子式 |
C16H13N2Na2O6P |
|---|---|
分子量 |
416.30 g/mol |
IUPAC名 |
disodium;[2,5-dioxo-4,4-bis(2,3,4,5,6-pentadeuteriophenyl)imidazolidin-1-yl]methyl phosphate |
InChI |
InChI=1S/C16H15N2O6P.2Na/c19-14-16(12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15(20)18(14)11-24-25(21,22)23;;/h1-10H,11H2,(H,17,20)(H2,21,22,23);;/q;2*+1/p-2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D;; |
InChIキー |
GQPXYJNXTAFDLT-RDNJZBAPSA-L |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)N(C(=O)N2)COP(=O)([O-])[O-])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H].[Na+].[Na+] |
正規SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)([O-])[O-])C3=CC=CC=C3.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


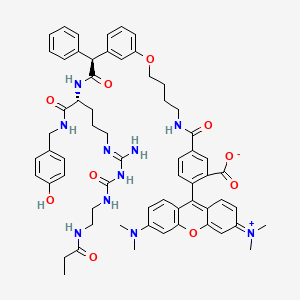

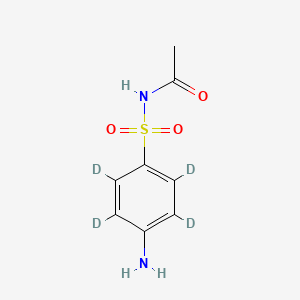
![2-[Bis(carboxylatomethyl)amino]acetate;iron(4+)](/img/structure/B12414758.png)

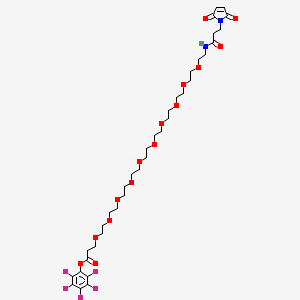
![(3aR,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12414782.png)
